molecular formula C13H16N4O4S B410675 3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide

3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide

Cat. No.: B410675
M. Wt: 324.36g/mol
InChI Key: FAJDETCVQBTNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide is a chemical compound classified as a C-nitro compound It is known for its unique structure, which includes a nitro group, a hydrazo group, and a benzamide moiety

Scientific Research Applications

3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Preparation Methods

The synthesis of 3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Nitration: Introduction of the nitro group into the benzene ring.

    Hydrazone Formation: Reaction of the nitrobenzene derivative with a hydrazine compound to form the hydrazo group.

    Thiosemicarbazone Formation: Reaction with thiosemicarbazide to introduce the sulfanylidenemethyl group.

    Amidation: Formation of the benzamide moiety through reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazo group can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydrazo and benzamide moieties can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

3-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide can be compared with other similar compounds, such as:

    3-nitrobenzamide: Lacks the hydrazo and sulfanylidenemethyl groups, resulting in different reactivity and applications.

    N-[(1-oxopentylhydrazo)-sulfanylidenemethyl]benzamide: Lacks the nitro group, affecting its redox properties and biological activity.

    3-nitro-N-[(1-oxopentylhydrazo)-sulfanylidenemethyl]aniline: Similar structure but with an aniline moiety instead of benzamide, leading to different chemical and biological properties.

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36g/mol

IUPAC Name

3-nitro-N-[(pentanoylamino)carbamothioyl]benzamide

InChI

InChI=1S/C13H16N4O4S/c1-2-3-7-11(18)15-16-13(22)14-12(19)9-5-4-6-10(8-9)17(20)21/h4-6,8H,2-3,7H2,1H3,(H,15,18)(H2,14,16,19,22)

InChI Key

FAJDETCVQBTNNR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCC(=O)NNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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